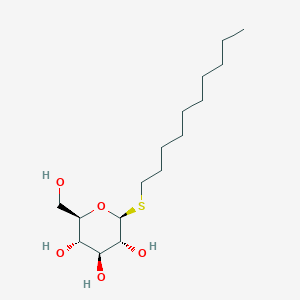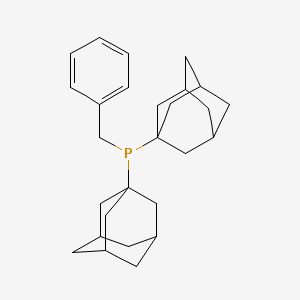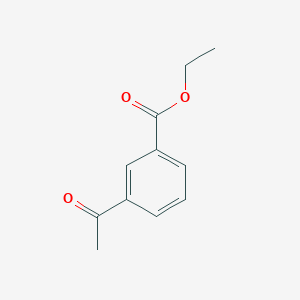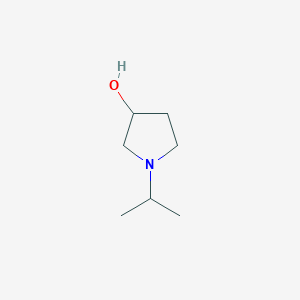![molecular formula C24H33La-7 B1589811 Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- CAS No. 68959-87-5](/img/no-structure.png)
Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalysis and Homogeneous Reduction
Lanthanum complexes have been demonstrated to be efficient and selective catalysts for the deoxygenative reduction of tertiary and secondary amides into amines, utilizing pinacolborane at mild temperatures. This process is selective for both inter- and intramolecular hydroboration of alkenes and alkynes, highlighting the versatility of lanthanide complexes in catalysis. The reaction mechanism involves an unusual mixed-order rate law, suggesting the saturation of the catalyst complex with the reducing agent, and is supported by kinetic, thermodynamic, and DFT studies (Barger et al., 2020).
Photophysical Properties and Bioprobes Design
The tuning of photophysical properties in lanthanide complexes, such as those involving lanthanum, offers considerable potential for the design of bioprobes. This involves the synthesis of ligands with specific functional groups that react with trivalent lanthanide ions to form highly stable complexes with significant metal-centered luminescence. These complexes demonstrate the possibility of fine-tuning lanthanide luminescent probes for applications in bioimaging and sensing, with properties such as long lifetimes and high quantum yields being particularly advantageous (Gassner et al., 2008).
Structural Analysis and Reactivity
Research on tris(η^5-cyclopentadienyl)lanthanides, including lanthanum complexes, has revealed detailed insights into their crystal structures, dynamics, and reactivity. These studies not only provide evidence of the bonding situation and dynamics of the ligands but also offer pathways for synthesizing related compounds, which are useful in various chemical transformations. Such insights are crucial for advancing the application of lanthanum complexes in materials science and catalysis (Baisch et al., 2006).
Polymerization Initiators
Lanthanum complexes have been identified as highly active initiators for the polymerization of cyclic carbonates and lactones. Their ability to catalyze homopolymerizations and random copolymerizations through acyl-oxygen bond cleavage showcases the versatility of lanthanum complexes in polymer chemistry. The study of these processes provides valuable information for the development of novel polymeric materials with potential applications in biodegradable plastics, coatings, and other areas (Ling & Shen, 2002).
Luminescence Sensing
Lanthanide complexes, including those with lanthanum, have been explored for their luminescence sensing capabilities, especially in the near-infrared range. These complexes are sensitive to specific biological substrates like glutamic acid and aspartic acid, which are crucial in neurological functions. The unique emissive properties of these complexes open avenues for their application in biological imaging, environmental monitoring, and the development of sensors for bioanalytical applications (Tsukube et al., 2009).
Safety And Hazards
Propiedades
Número CAS |
68959-87-5 |
|---|---|
Nombre del producto |
Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- |
Fórmula molecular |
C24H33La-7 |
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
lanthanum;5-propan-2-ylcyclopenta-1,3-diene;propan-2-ylcyclopentane |
InChI |
InChI=1S/3C8H11.La/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q-5;2*-1; |
Clave InChI |
BAWIRXMQUZGNCX-UHFFFAOYSA-N |
SMILES |
CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La] |
SMILES canónico |
CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



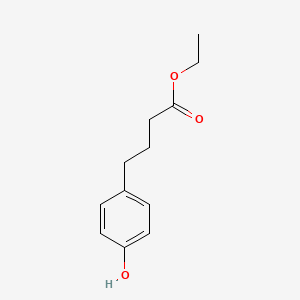
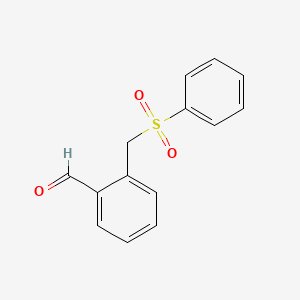
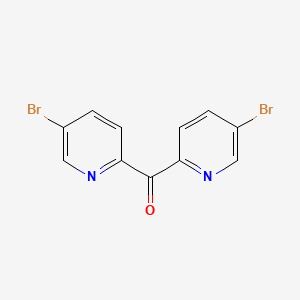
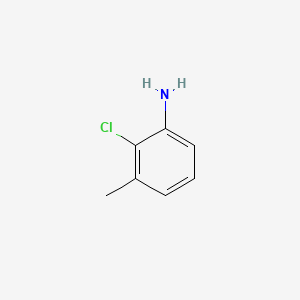
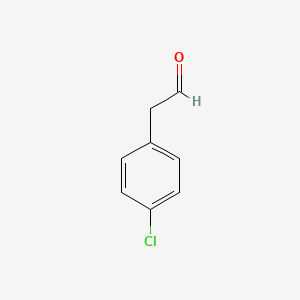
![N-[3-[bis(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B1589735.png)
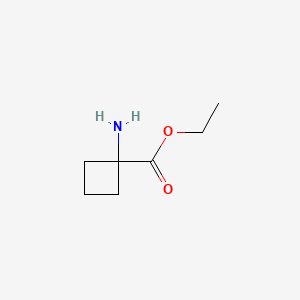
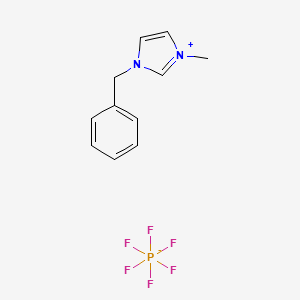
![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)
